Cinitapride tartrate
Overview
Description
Cinitapride tartrate is a gastroprokinetic agent and medication prescribed to treat conditions caused by an overactive digestive tract . It slows the actions of the muscles to reduce the symptoms of conditions such as acid reflux, ulcer dyspepsia, and delayed gastric emptying . It is a substituted benzamide dopamine receptor antagonist effective in the treatment of gastroesophageal reflux and a variety of gastrointestinal motility disorders .
Synthesis Analysis
Cinitapride tartrate has been used in the development and optimization of immediate release (IR) tablet formulations . The technique of manufacturing and optimization is found to be excellent for developing immediate release cinitapride tablets .Molecular Structure Analysis
The IUPAC name for Cinitapride tartrate is 4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide . Its molecular formula is C25H36N4O10 and its molecular weight is 552.57 g/mol .Physical And Chemical Properties Analysis
Cinitapride tartrate is a yellow-colored powder . It is freely soluble in methanol and sparingly soluble in water .Scientific Research Applications
Gastrointestinal Disorders Treatment
Cinitapride tartrate is a gastroprokinetic drug . It is indicated to treat gastrointestinal disorders associated with motility disturbances like gastroesophageal reflux disease (GERD), non-ulcer dyspepsia, and delayed gastric emptying .
Prokinetic Agent
Cinitapride hydrogen tartrate acts as a prokinetic agent . It is widely prescribed for GERD and epigastric pain .
Immediate Release Tablet Formulation
Cinitapride tartrate has been used in the formulation design, characterization, and optimization of immediate release (IR) tablets . The study aimed to develop and optimize cinitapride (1 mg) immediate release tablet formulation(s) by direct compression using central composite rotatable technique .
Spectrophotometric Assay
New spectrophotometric methods have been developed and validated for the estimation of Cinitapride hydrogen tartrate tablets in acetate buffer (pH 4.0) and phosphate buffer (pH 5.0) . The proposed methods are applied to the Cinitapride marketed formulations and the methods were found to be simple, precise, and accurate .
Antagonist of the 5-HT2 Receptors
Cinitapride acts as an antagonist of the 5-HT2 receptors . This property contributes to its effectiveness in treating gastrointestinal motility disorders .
Agonist at 5-HT1 and 5-HT4 Receptors
Cinitapride also acts as an agonist at 5-HT1 and 5-HT4 receptors . This dual action makes it a versatile drug in the treatment of gastrointestinal disorders .
Safety And Hazards
properties
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinitapride tartrate | |
CAS RN |
1207859-16-2 | |
Record name | Cinitapride tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINITAPRIDE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main analytical methods used to quantify Cinitapride tartrate in pharmaceutical formulations?
A1: Two spectrophotometric methods have been developed and validated for the quantification of Cinitapride tartrate:
- Method A: This method utilizes the molecular salt formation reaction between Cinitapride tartrate and Picric Acid. The resulting yellow-colored chromogen exhibits maximum absorption at 410 nm. []
- Method B: This method relies on the formation of an internal salt between Cinitapride tartrate and a citric acid-acetic anhydride system. The absorbance of the formed complex is measured at 565 nm. []
- Method A: This method involves complex formation of Cinitapride tartrate with cobalt thiocynate, resulting in a complex with an absorption maximum at 620 nm. []
- Method B: This method utilizes complex formation with methyl orange, with the complex exhibiting an absorption maximum at 430 nm. []
Q2: What are the advantages of the developed spectrophotometric methods for analyzing Cinitapride tartrate in pharmaceutical formulations?
A2: The developed spectrophotometric methods offer several advantages:
- High Sensitivity: Both methods demonstrate good sensitivity, enabling the determination of Cinitapride tartrate at low concentrations. [, ]
- Selectivity: The methods exhibit good selectivity for Cinitapride tartrate in the presence of excipients commonly found in pharmaceutical formulations. [, ]
- Accuracy and Precision: The methods have been validated according to ICH guidelines, demonstrating good accuracy and precision. [, ]
- Simplicity and Cost-Effectiveness: The methods are relatively simple to perform, requiring readily available equipment and reagents, making them suitable for routine quality control analysis. [, ]
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